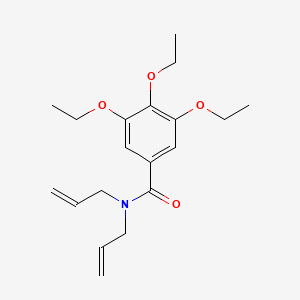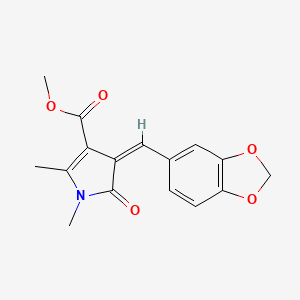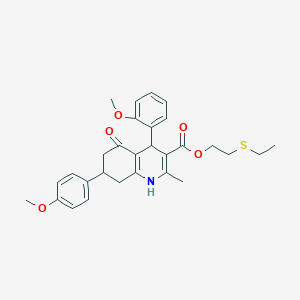
N,N-diallyl-3,4,5-triethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diallyl-3,4,5-triethoxybenzamide, commonly known as DATB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DATB is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.44 g/mol.
Mecanismo De Acción
DATB exerts its biological effects by modulating various signaling pathways in cells. It has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammatory responses. DATB has also been found to activate the Nrf2 pathway, which is responsible for the induction of antioxidant enzymes. Furthermore, DATB has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects:
DATB has been found to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, DATB has been found to scavenge free radicals and protect cells from oxidative stress. Moreover, DATB has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
DATB has several advantages as a research tool. It is a highly pure compound that can be easily synthesized in the laboratory. DATB has been found to have low toxicity and can be used at concentrations up to 100 μM in cell culture experiments. However, DATB has some limitations as well. It is not water-soluble and requires the use of organic solvents for its preparation. Moreover, DATB has not been extensively studied in vivo, and its pharmacokinetics and pharmacodynamics are not fully understood.
Direcciones Futuras
DATB has shown potential for various applications in scientific research. Future studies could focus on the development of DATB analogs with improved pharmacokinetic and pharmacodynamic properties. Moreover, DATB could be tested in animal models to evaluate its efficacy in vivo. Furthermore, DATB could be studied for its potential applications in other fields such as neuroprotection and cardiovascular diseases.
Métodos De Síntesis
DATB can be synthesized by the reaction of N,N-diallyl-3,4,5-trihydroxybenzamide with triethylorthoformate in the presence of a catalyst such as p-toluenesulfonic acid. The reaction takes place at room temperature and yields DATB as a white crystalline powder with a high purity of 98%.
Aplicaciones Científicas De Investigación
DATB has shown potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. DATB has been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. In addition, DATB has been shown to scavenge free radicals and protect cells from oxidative stress. Moreover, DATB has been found to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Propiedades
IUPAC Name |
3,4,5-triethoxy-N,N-bis(prop-2-enyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO4/c1-6-11-20(12-7-2)19(21)15-13-16(22-8-3)18(24-10-5)17(14-15)23-9-4/h6-7,13-14H,1-2,8-12H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWMKWSLDAAJTOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)N(CC=C)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3-bromophenyl)-7,8-dimethoxy-1,3-diphenyl-3H-pyrazolo[3,4-c]isoquinoline](/img/structure/B5083063.png)

![4-methyl-N-[2-oxo-2-(1-piperidinyl)ethyl]benzamide](/img/structure/B5083074.png)
![2-[isonicotinoyl(propyl)amino]-5-methylbenzoic acid](/img/structure/B5083087.png)

![1,3-dibenzyl-2-[4-(benzyloxy)phenyl]imidazolidine](/img/structure/B5083106.png)

![((2S*,4R*,5R*)-5-(4-chlorophenyl)-1-ethyl-4-{[(1-ethyl-4-piperidinyl)amino]methyl}-2-methyl-2-pyrrolidinyl)methanol](/img/structure/B5083114.png)
![N-butyl-3-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-N-methylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5083122.png)
![N-ethyl-N-{[3-(3-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}ethanamine](/img/structure/B5083128.png)


![4-(dibenzo[b,d]furan-3-ylamino)-4-oxobutanoic acid](/img/structure/B5083149.png)